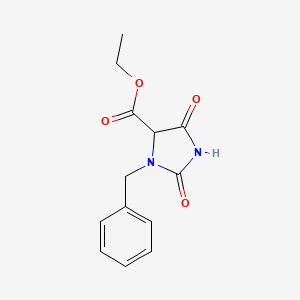
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate is a chemical compound belonging to the class of imidazolidine derivatives. This compound features a unique structure with a benzyl group attached to the imidazolidine ring, which is further substituted with ethyl and carboxylate groups. Imidazolidine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which is then cyclized with urea to yield the desired imidazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for treating diseases, including cancer, infections, and neurological disorders.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate can be compared with other imidazolidine derivatives, such as:
Ethyl 2,5-dioxoimidazolidine-4-carboxylate: Lacks the benzyl group, resulting in different chemical and biological properties.
Benzyl 2,5-dioxoimidazolidine-4-carboxylate: Lacks the ethyl group, which affects its solubility and reactivity.
Ethyl 3-phenyl-2,5-dioxoimidazolidine-4-carboxylate: Contains a phenyl group instead of a benzyl group, leading to variations in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
56598-93-7 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
ethyl 3-benzyl-2,5-dioxoimidazolidine-4-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-2-19-12(17)10-11(16)14-13(18)15(10)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,14,16,18) |
InChI Key |
ZUWBGEUXLDJYPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















